1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid
Description
1-(2-Oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid (CAS: 1156187-68-6) is a bicyclic heteroaromatic compound featuring a cyclohexane-1-carboxylic acid core linked via a ketone bridge to a thieno[3,2-c]pyridine moiety. Its molecular formula is C₁₆H₂₁NO₃S, with a molecular weight of 307.4 g/mol . The compound is marketed as a versatile small-molecule scaffold for laboratory research, particularly in medicinal chemistry and drug discovery. Biosynth lists it with a purity ≥95%, available in quantities from 50 mg to 500 mg, though CymitQuimica notes it is currently discontinued .
These features make it valuable for designing protease inhibitors, receptor modulators, or enzyme-targeting agents.
Properties
IUPAC Name |
1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c18-14(10-16(15(19)20)6-2-1-3-7-16)17-8-4-13-12(11-17)5-9-21-13/h5,9H,1-4,6-8,10-11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXYGOWZNIBNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N2CCC3=C(C2)C=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid, with the CAS number 1156187-68-6, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H21NO3S, with a molecular weight of 307.41 g/mol. Its structural features include a cyclohexane carboxylic acid moiety and a thieno[3,2-c]pyridine ring system.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to thieno[3,2-c]pyridine derivatives. For instance, derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for some related compounds against COX-1 and COX-2 are summarized in Table 1.
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3a | 19.45 ± 0.07 μM | 42.1 ± 0.30 μM |
| 3b | 26.04 ± 0.36 μM | 31.4 ± 0.12 μM |
| 4b | 28.39 ± 0.03 μM | 23.8 ± 0.20 μM |
These results indicate that modifications to the thieno[3,2-c]pyridine structure can enhance anti-inflammatory activity.
2. Antimicrobial Activity
Another area of interest is the antimicrobial activity of thieno-pyridine derivatives. A study evaluated the antimicrobial efficacy against various strains including Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for selected compounds are shown in Table 2.
| Compound | MIC (μg/mL) |
|---|---|
| 2g | 4 |
| 2c | 8 |
| 2h | 16 |
These findings suggest that the thieno-pyridine scaffold can be effective against certain bacterial strains.
Case Study on Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, several thieno-pyridine derivatives were tested for their anti-inflammatory effects. The results indicated that certain derivatives significantly reduced edema compared to controls.
Case Study on Antimicrobial Efficacy
A docking study was conducted to assess the binding affinity of synthesized compounds to the TrmD enzyme from Pseudomonas aeruginosa. The results showed promising binding interactions that correlate with observed antimicrobial activities.
Scientific Research Applications
Potential Biological Activities
Research indicates that compounds containing thieno[3,2-c]pyridine structures often exhibit diverse biological activities. Initial studies suggest that 1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid may interact with specific enzymes or receptors involved in inflammatory responses or cancer pathways. However, comprehensive studies are still needed to elucidate these interactions fully.
Applications in Pharmacology
1. Anti-inflammatory Agents
The compound's potential to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Its structural similarity to other known anti-inflammatory agents could facilitate further research into its efficacy and mechanism of action.
2. Anticancer Research
Given the structural features that may influence cellular signaling pathways associated with cancer, this compound could be explored for its anticancer properties. Studies on its interactions with cancer cell lines could provide insights into its therapeutic potential.
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound better, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4-Oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butanoic acid | Contains a butanoic acid structure | Exhibits strong antimicrobial activity |
| 3-Amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one | Features an amino group | Noted for neuroprotective effects |
| 1-(2-Oxoethyl)-thieno[3,2-c]pyridine derivatives | Lacks cyclohexane ring | Known for varied biological activities |
This table highlights how similar compounds can exhibit distinct biological activities based on their structural variations.
Case Studies
Case Study 1: Inflammatory Response Modulation
A study investigating the effects of thieno[3,2-c]pyridine derivatives on inflammatory markers found that certain derivatives significantly reduced cytokine levels in vitro. While specific data on the target compound is still lacking, the structural similarities suggest potential for similar outcomes.
Case Study 2: Anticancer Activity Exploration
Preliminary research into thieno[3,2-c]pyridine derivatives has shown promise in inhibiting tumor growth in various cancer models. Future studies focusing on the specific interactions of this compound with cancer cell lines could provide valuable insights into its anticancer properties.
Comparison with Similar Compounds
Table 1: Key Comparative Data
Pharmacological and Physicochemical Properties
- Solubility: The cyclohexane carboxylic acid in the target compound likely improves aqueous solubility compared to purely aromatic analogues like the thienothiophene hybrid .
- Toxicity : The target compound lacks explicit hazard data, but structurally related compounds (e.g., pyrimidine derivatives) require stringent safety protocols (e.g., respiratory protection) .
- Bioactivity: Thienopyridine scaffolds are associated with kinase inhibition, while pyrimidine/oxathiolane derivatives (e.g., 5-(4-amino-2-oxopyrimidinyl)-1,3-oxathiolane-2-carboxylic acid esters) show antiviral activity .
Preparation Methods
Construction of the Thieno[3,2-c]pyridine Core
- The thieno[3,2-c]pyridine moiety is synthesized through cyclization reactions involving appropriate thiophene and pyridine precursors.
- Common approaches include condensation reactions between substituted thiophenes and aminopyridines or related intermediates under controlled conditions to form the fused heterocyclic system.
- Reaction conditions often involve heating with catalysts or reagents that promote ring closure without degrading sensitive functional groups.
Formation of the Ketoethyl Linker
- The ketoethyl side chain (2-oxoethyl group) is introduced by acylation or alkylation reactions.
- A typical route involves reacting the thieno[3,2-c]pyridine intermediate with α-haloketones or ketoesters to install the ketoethyl substituent at the 5-position of the heterocycle.
- Control of stoichiometry and reaction temperature is critical to avoid side reactions such as over-alkylation or decomposition.
Attachment to Cyclohexane-1-carboxylic Acid
- The final step involves coupling the ketoethyl-thieno[3,2-c]pyridine intermediate with cyclohexane-1-carboxylic acid or its derivatives.
- This can be achieved via nucleophilic substitution or condensation reactions, often facilitated by activating agents like carbodiimides or acid chlorides to form the carboxylic acid linkage.
- Purification steps such as recrystallization or chromatography are employed to isolate the target compound in high purity.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Thieno[3,2-c]pyridine formation | Heating with aminopyridine and thiophene precursors; catalysts like PPA or acid catalysts | 70-85 | Requires inert atmosphere to prevent oxidation |
| Ketoethyl group installation | Reaction with α-haloketones in polar solvents (e.g., DMF) at 50-80°C | 65-80 | Stoichiometric control critical |
| Coupling with cyclohexane-1-carboxylic acid | Use of coupling agents (e.g., DCC, EDC) in solvents like dichloromethane, room temp to mild heating | 60-75 | Purification by chromatography recommended |
Research Findings and Optimization Insights
- Studies indicate that the purity and yield of the final compound strongly depend on the precise control of reaction parameters such as temperature, solvent choice, and reagent stoichiometry.
- Use of microwave-assisted synthesis has been explored in related heterocyclic chemistry to accelerate ring formation and improve yields, although specific data for this compound are limited.
- Avoidance of harsh acidic or basic conditions is necessary to preserve the integrity of the keto and carboxylic acid functionalities.
- The final compound’s stability during purification is enhanced by maintaining neutral to slightly acidic pH and avoiding prolonged exposure to moisture.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and cyclization. For example:
- Step 1 : React a brominated pyrazole intermediate (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) with boronic acids in degassed DMF/H₂O under inert conditions. Use Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base .
- Step 2 : Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%).
- Step 3 : Hydrolyze the ester group to the carboxylic acid using NaOH/EtOH, followed by acidification .
| Reaction Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent System | DMF/H₂O (9:1) |
| Temperature | 80–90°C |
| Purification | Silica chromatography |
Q. How can spectroscopic methods confirm the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to identify proton environments (e.g., cyclohexane protons at δ 1.2–2.5 ppm, thienopyridine aromatic protons at δ 7.0–8.5 ppm) and carbonyl groups (δ 170–175 ppm for carboxylic acid) .
- IR Spectroscopy : Confirm the presence of carbonyls (C=O stretch at ~1700–1750 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
- Mass Spectrometry : ESI-TOF can validate the molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve low yields during the cyclization step of the thieno[3,2-c]pyridine core?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Temperature Control : Gradual heating (e.g., 50°C → 100°C) reduces decomposition .
- Catalyst Screening : Evaluate Pd(II) vs. Pd(0) catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to enhance regioselectivity .
- Intermediate Monitoring : Use HPLC to track reaction progress and adjust stoichiometry .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with target protein structures (PDB ID: e.g., 3QKK for kinases). Set grid parameters to cover the active site .
- MD Simulations : Run 100 ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen-bond occupancy .
- QSAR Modeling : Corporate descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors to predict activity .
| Computational Tool | Application |
|---|---|
| AutoDock Vina | Docking |
| GROMACS | MD Simulations |
| MOE | QSAR |
Q. How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer : Variability often stems from assay conditions or compound purity. Standardize protocols:
- Assay Validation : Use CLSI guidelines for antimicrobial assays. Include positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity Verification : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) and NMR post-assay .
- Cell Line Selection : Compare activity across multiple lines (e.g., HepG2 vs. HEK293) to identify tissue-specific effects .
Safety and Handling
Q. What safety protocols are critical when handling intermediates with reactive carbonyl groups?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions involving volatile solvents .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
- Waste Disposal : Segregate halogenated waste (e.g., DCM) and incinerate per EPA guidelines .
Structural and Functional Analysis
Q. How to differentiate stereoisomers of the cyclohexane-carboxylic acid moiety?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column (e.g., IA/IB) with n-hexane/isopropanol (95:5) to resolve enantiomers .
- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configuration .
Data Reproducibility
Q. What strategies ensure reproducibility in scaled-up synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
